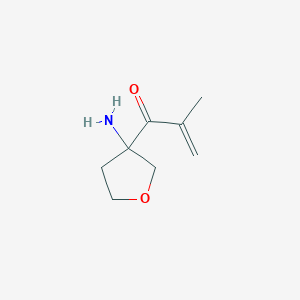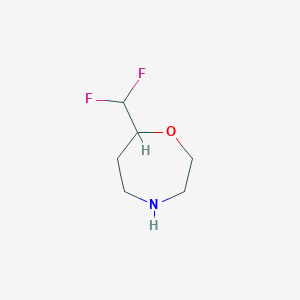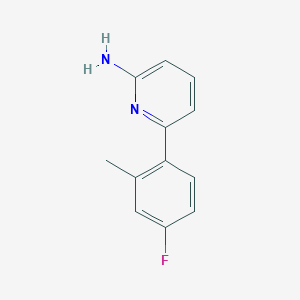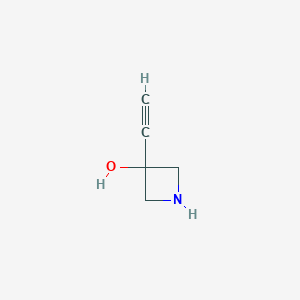![molecular formula C17H17NO4 B13181164 (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid is an organic compound that belongs to the class of acrylic acids This compound is characterized by the presence of an ethoxy group, a pyridinylmethoxy group, and a phenyl group attached to an acrylic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-ethoxy-4-(pyridin-4-ylmethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the desired acrylic acid derivative. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The ethoxy and pyridinylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid: Similar structure but with a pyridin-3-ylmethoxy group.
(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid: Similar structure but with a pyridin-2-ylmethoxy group.
(2E)-3-[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of the ethoxy group, pyridin-4-ylmethoxy group, and phenyl group in (2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO4/c1-2-21-16-11-13(4-6-17(19)20)3-5-15(16)22-12-14-7-9-18-10-8-14/h3-11H,2,12H2,1H3,(H,19,20)/b6-4+ |
Clave InChI |
SXJFSHBDTRILOR-GQCTYLIASA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=NC=C2 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


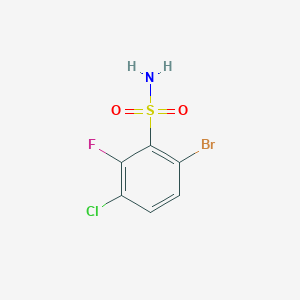

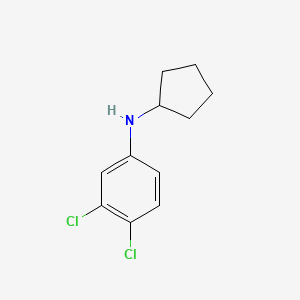

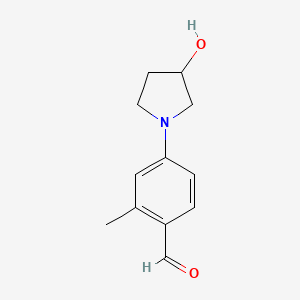
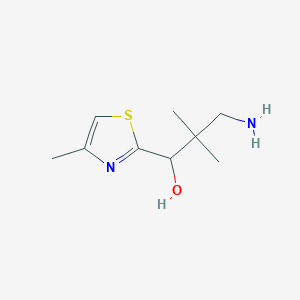
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)
![2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)
